Ethyl 4-bromo-2-nitrobenzoate
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Overview
Description
Ethyl 4-bromo-2-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO4. It is a derivative of benzoic acid, where the ethyl ester is substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This compound is commonly used in organic synthesis as an intermediate for the preparation of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-bromo-2-nitrobenzoate typically involves a multi-step process:
Nitration: The starting material, ethyl benzoate, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Reduction: Ethyl 4-amino-2-nitrobenzoate.
Substitution: Ethyl 4-methoxy-2-nitrobenzoate or other substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-bromo-2-nitrobenzoate is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Employed in the development of bioactive compounds and as a precursor for the synthesis of potential drug candidates.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-bromo-2-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amine group through the transfer of electrons from the reducing agent to the nitro group. In substitution reactions, the bromine atom is replaced by a nucleophile through a nucleophilic aromatic substitution mechanism .
Comparison with Similar Compounds
Ethyl 4-bromo-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 4-chloro-2-nitrobenzoate: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and properties due to the difference in halogen atoms.
Ethyl 4-fluoro-2-nitrobenzoate: Contains a fluorine atom instead of bromine, leading to variations in chemical behavior and applications.
Ethyl 4-iodo-2-nitrobenzoate:
This compound is unique due to the specific combination of bromine and nitro substituents, which impart distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
ethyl 4-bromo-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNMJSSYTXTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
528872-23-3 |
Source
|
Record name | ethyl 4-bromo-2-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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